molecular formula C16H34Sn B12273066 (Z)-Tributyl(1-methyl-1-propenyl)stannane

(Z)-Tributyl(1-methyl-1-propenyl)stannane

Cat. No.: B12273066
M. Wt: 345.2 g/mol
InChI Key: OAYZKTAZYLIETD-UHFFFAOYSA-N
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Description

Stannane, tributyl(1-methyl-1-propenyl)-, (Z)-: is an organotin compound with the molecular formula C16H34Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. This particular compound is characterized by the presence of three butyl groups and a 1-methyl-1-propenyl group attached to the tin atom in the Z-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- typically involves the reaction of tributylstannyl lithium with 1-methyl-1-propenyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques such as column chromatography can also be employed to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The butyl or propenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic reagents (Grignard reagents) are employed under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Formation of tin oxides or organotin oxides.

    Reduction: Formation of lower oxidation state tin compounds.

    Substitution: Formation of new organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and the development of new organotin compounds.

Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems

Industry: In the industrial sector, Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials. It is also employed in the manufacture of coatings and adhesives.

Mechanism of Action

The mechanism by which Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form covalent bonds with carbon, oxygen, and other elements, leading to the formation of new compounds. The presence of the butyl and propenyl groups influences the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

  • Stannane, tributyl(1-methyl-1-propenyl)-, (E)-
  • Stannane, tributyl(1-methyl-1-propenyl)-, (Z)-
  • Stannane, tributyl(1-methyl-1-propenyl)-, (Z)-

Comparison: Stannane, tributyl(1-methyl-1-propenyl)-, (Z)- is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. Compared to its E-isomer, the Z-isomer may exhibit different physical and chemical properties, such as boiling point, melting point, and solubility. The presence of the butyl and propenyl groups also distinguishes it from other organotin compounds, providing it with specific reactivity and applications in various fields.

Properties

Molecular Formula

C16H34Sn

Molecular Weight

345.2 g/mol

IUPAC Name

[(Z)-but-2-en-2-yl]-tributylstannane

InChI

InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3H,1-2H3;

InChI Key

OAYZKTAZYLIETD-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C(=C\C)/C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC)C

Origin of Product

United States

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